molecular formula C26H32N4OS B10793585 N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide

Cat. No.: B10793585
M. Wt: 448.6 g/mol
InChI Key: NDCFZCPGTKKFMD-UHFFFAOYSA-N
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Description

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide is a complex organic compound that features a benzisothiazole ring, a piperazine moiety, and an indane structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole and piperazine intermediates, followed by their coupling with the indane derivative under controlled conditions. Common reagents used include organic solvents like toluene and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from impurities .

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organic solvents (e.g., ethanol, toluene), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide involves its interaction with specific molecular targets in the body. It is believed to act as a dopamine and serotonin antagonist, which can modulate neurotransmitter activity in the brain. This interaction may involve binding to receptors and inhibiting their activity, leading to therapeutic effects .

Properties

Molecular Formula

C26H32N4OS

Molecular Weight

448.6 g/mol

IUPAC Name

N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]-2-methylpropanamide

InChI

InChI=1S/C26H32N4OS/c1-18(2)26(31)27-23-10-9-20-8-7-19(17-22(20)23)11-12-29-13-15-30(16-14-29)25-21-5-3-4-6-24(21)32-28-25/h3-8,17-18,23H,9-16H2,1-2H3,(H,27,31)

InChI Key

NDCFZCPGTKKFMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCC2=C1C=C(C=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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